Milciclib

Catalog No.
S548113
CAS No.
802539-81-7
M.F
C29H36N8O5
M. Wt
576.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Milciclib

CAS Number

802539-81-7

Product Name

Milciclib

IUPAC Name

(Z)-but-2-enedioic acid;N,1,4,4-tetramethyl-8-[4-(4-methylpiperazin-1-yl)anilino]-5H-pyrazolo[4,3-h]quinazoline-3-carboxamide

Molecular Formula

C29H36N8O5

Molecular Weight

576.6 g/mol

InChI

InChI=1S/C25H32N8O.C4H4O4/c1-25(2)14-16-15-27-24(29-20(16)22-19(25)21(23(34)26-3)30-32(22)5)28-17-6-8-18(9-7-17)33-12-10-31(4)11-13-33;5-3(6)1-2-4(7)8/h6-9,15H,10-14H2,1-5H3,(H,26,34)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

DGVCEXQFNYYRQI-BTJKTKAUSA-N

SMILES

CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

miliciclib, N,1,4,4-tetramethyl-8-((4-(4-methylpiperazin-1-yl)phenyl)amino)-4,5-dihydro-1H-pyrazolo(4,3-h)quinazoline-3-carboxamide, PHA 848125, PHA-848125, PHA-848125AC, PHA848125

Canonical SMILES

CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C.C(=C\C(=O)O)\C(=O)O

Description

The exact mass of the compound Milciclib is 460.26991 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Milciclib is a small molecule that has been investigated for its potential to inhibit the growth and proliferation of cancer cells. Its primary mechanism of action involves targeting a group of enzymes known as cyclin-dependent kinases (CDKs) []. CDKs play a critical role in regulating the cell cycle, which is the process by which cells grow and divide. By inhibiting CDKs, milciclib may disrupt the cell cycle and prevent cancer cells from multiplying [].

In vitro studies:

Milciclib has demonstrated promising results in laboratory experiments using cultured cancer cells. Studies have shown that milciclib can effectively inhibit the proliferation of various cancer cell lines, including those from breast, lung, and colon cancers [].

Milciclib, also known as PHA-848125, is a small molecule compound primarily recognized for its role as an inhibitor of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A. It is under investigation for its potential therapeutic applications in various cancers, particularly malignant thymoma. The compound is orally bioavailable and has demonstrated the ability to modulate cell cycle progression, DNA replication, and cell signaling pathways, making it a candidate for cancer treatment .

Milciclib's mechanism of action is thought to involve its inhibition of CDKs and TRKA. CDKs are enzymes that control the cell cycle, and TRKA is a protein involved in cell growth and survival []. By inhibiting these proteins, Milciclib may prevent cancer cells from dividing and growing [].

That typically include the formation of key intermediates followed by cyclization and functionalization steps. While specific synthetic routes are proprietary and not widely published, general methods for synthesizing similar compounds often involve:

  • Formation of Aminopyrimidine Derivatives: Starting from commercially available starting materials that undergo nucleophilic substitution.
  • Cyclization Reactions: Utilizing cyclization techniques to form the core structure of Milciclib.
  • Final Modifications: Introducing functional groups that enhance bioavailability and selectivity towards target kinases.

Research into more efficient synthetic pathways continues to evolve as the demand for such inhibitors increases in medicinal chemistry .

Milciclib exhibits significant biological activity through its inhibition of CDK2, leading to effective cell cycle arrest at the G1-S transition phase. This action is crucial for preventing uncontrolled cell proliferation typical in cancerous cells. Additionally, Milciclib has been shown to induce apoptosis in various tumor cell lines by disrupting critical signaling pathways involved in survival and proliferation . Its interaction with other kinases further enhances its therapeutic potential against multiple cancer types.

Milciclib is primarily being explored as an antineoplastic agent in clinical trials targeting various malignancies, particularly those resistant to conventional therapies. Its ability to selectively inhibit CDKs positions it as a promising candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments . Moreover, its role in modulating signaling pathways may offer new avenues for treating diseases beyond cancer.

Interaction studies have revealed that Milciclib not only inhibits CDK2 but also affects other protein kinases involved in critical cellular processes. For instance, it has been shown to interact with tropomyosin receptor kinase A, which plays a role in neuronal signaling and cancer progression. These interactions suggest that Milciclib could have broader implications in treating neurological conditions as well as cancers . Detailed studies using molecular docking and kinetic assays have provided insights into its binding affinities and mechanisms of action against various targets .

Several compounds share structural similarities or biological activities with Milciclib. Here are some notable examples:

Compound NamePrimary Target KinaseUnique Features
FlavopiridolCDK1/2First-generation CDK inhibitor; broad-spectrum activity
RoscovitineCDK2Selective against CDK2; used in preclinical studies
DinaciclibCDK1/2/5/9Potent against multiple CDKs; advanced clinical trials
PalbociclibCDK4/6FDA-approved; specific for breast cancer treatment
AbemaciclibCDK4/6Approved for breast cancer; distinct pharmacokinetics

Milciclib's unique mechanism of action as a pan-CDK inhibitor distinguishes it from others that may target specific kinases or have narrower activity profiles. Its ability to modulate multiple pathways simultaneously positions it as a versatile candidate in oncology research .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

576.28086628 g/mol

Monoisotopic Mass

576.28086628 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

82W826FL6S

Pharmacology

Milciclib is an orally bioavailable inhibitor of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA), with potential antineoplastic activity. CDK2/TRKA inhibitor PHA-848125 AC potently inhibits cyclin-dependent kinase 2 (CDK2) and exhibits activity against other CDKs including CDK1 and CDK4, in addition to TRKA. Inhibition of these kinases may result in cell cycle arrest and apoptosis of tumor cells that express these kinases. CDKs are serine/threonine kinases involved in regulation of the cell cycle and may be overexpressed in some cancer cell types. The neurotrophin receptor TRKA is mutated in a variety of cancer cell types.

Other CAS

802539-81-7

Wikipedia

Milciclib

Dates

Modify: 2023-08-15
1: Degrassi A, Russo M, Nanni C, Patton V, Alzani R, Giusti AM, Fanti S, Ciomei M, Pesenti E, Texido G. Efficacy of PHA-848125, a cyclin-dependent kinase inhibitor, on the K-Ras(G12D)LA2 lung adenocarcinoma transgenic mouse model: evaluation by multimodality imaging. Mol Cancer Ther. 2010 Mar;9(3):673-81. Epub 2010 Mar 2. PubMed PMID: 20197397.
2: Caporali S, Alvino E, Starace G, Ciomei M, Brasca MG, Levati L, Garbin A, Castiglia D, Covaciu C, Bonmassar E, D'Atri S. The cyclin-dependent kinase inhibitor PHA-848125 suppresses the in vitro growth of human melanomas sensitive or resistant to temozolomide, and shows synergistic effects in combination with this triazene compound. Pharmacol Res. 2010 May;61(5):437-48. Epub 2009 Dec 21. PubMed PMID: 20026273.
3: Brasca MG, Amboldi N, Ballinari D, Cameron A, Casale E, Cervi G, Colombo M, Colotta F, Croci V, D'Alessio R, Fiorentini F, Isacchi A, Mercurio C, Moretti W, Panzeri A, Pastori W, Pevarello P, Quartieri F, Roletto F, Traquandi G, Vianello P, Vulpetti A, Ciomei M. Identification of N,1,4,4-Tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-py razolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a Potent, Orally Available Cyclin Dependent Kinase Inhibitor. J Med Chem. 2009 Jul 15. [Epub ahead of print] PubMed PMID: 19603809.
4: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Apr;31(3):183-226. PubMed PMID: 19536362.

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